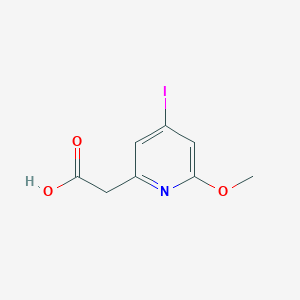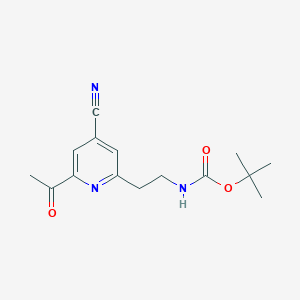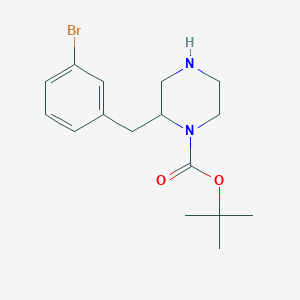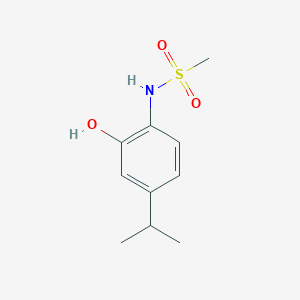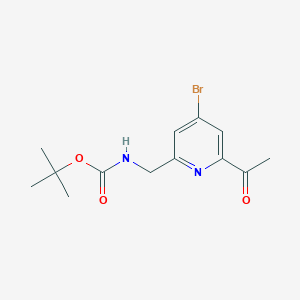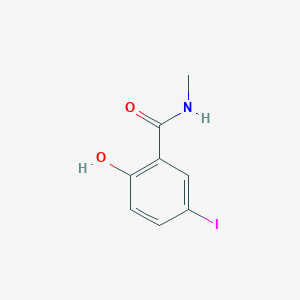
2-Hydroxy-5-iodo-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-iodo-N-methylbenzamide is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzamide, featuring a hydroxyl group at the second position, an iodine atom at the fifth position, and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-iodo-N-methylbenzamide typically involves the iodination of a precursor benzamide compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzamide ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 2-Hydroxy-5-iodobenzaldehyde.
Reduction: Formation of 2-Hydroxy-N-methylbenzamide.
Substitution: Formation of 2-Hydroxy-5-azido-N-methylbenzamide.
Scientific Research Applications
2-Hydroxy-5-iodo-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various iodinated compounds.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies. The iodine atom can be replaced with radioactive isotopes for tracing and diagnostic purposes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Its derivatives are studied for their ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials. It can be incorporated into polymers or used as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-iodo-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-iodobenzamide: Lacks the N-methyl group, which may affect its solubility and reactivity.
2-Hydroxy-5-bromo-N-methylbenzamide: Contains a bromine atom instead of iodine, leading to different reactivity and biological activity.
2-Hydroxy-5-chloro-N-methylbenzamide: Contains a chlorine atom, which is less reactive than iodine but may offer different pharmacological properties.
Uniqueness
2-Hydroxy-5-iodo-N-methylbenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom’s size and polarizability can influence the compound’s reactivity and interactions with biological targets. Additionally, the N-methyl group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H8INO2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
2-hydroxy-5-iodo-N-methylbenzamide |
InChI |
InChI=1S/C8H8INO2/c1-10-8(12)6-4-5(9)2-3-7(6)11/h2-4,11H,1H3,(H,10,12) |
InChI Key |
BVMCEUROIAGDSS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14849773.png)

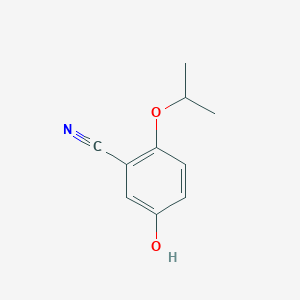

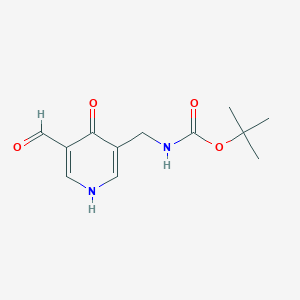

![2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14849804.png)
